molecular formula C14H12N2O2S2 B14403698 4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-6-oxo-6H-1,3-thiazine-5-carbonitrile CAS No. 87740-73-6

4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-6-oxo-6H-1,3-thiazine-5-carbonitrile

Cat. No.: B14403698
CAS No.: 87740-73-6
M. Wt: 304.4 g/mol
InChI Key: FNSCXRIWENQTAQ-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-6-oxo-6H-1,3-thiazine-5-carbonitrile is a complex organic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a methoxyphenyl group, and a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-6-oxo-6H-1,3-thiazine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with ethyl mercaptan in the presence of a base to form the corresponding thioether. This intermediate is then subjected to cyclization with a suitable thiazine precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-6-oxo-6H-1,3-thiazine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazine ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-6-oxo-6H-1,3-thiazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetylene
  • 4-Methoxyphenylboronic acid
  • 4-Methoxyphenyl isocyanate

Uniqueness

4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-6-oxo-6H-1,3-thiazine-5-carbonitrile stands out due to its unique combination of functional groups and structural features

Properties

CAS No.

87740-73-6

Molecular Formula

C14H12N2O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

4-ethylsulfanyl-2-(4-methoxyphenyl)-6-oxo-1,3-thiazine-5-carbonitrile

InChI

InChI=1S/C14H12N2O2S2/c1-3-19-13-11(8-15)14(17)20-12(16-13)9-4-6-10(18-2)7-5-9/h4-7H,3H2,1-2H3

InChI Key

FNSCXRIWENQTAQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=O)SC(=N1)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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